
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine typically involves multi-step reactions. One common method includes the functionalization of unsaturated intermediates, which usually requires multiple steps . The process may involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on cost-effective and scalable processes. These methods may include the use of catalytic hydrogenation and other catalytic processes to ensure high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 2-{3-[(Cyclopropyl-Methyl-aMino)-Methyl]-piperidin-1-yl}-ethanol
- 2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Uniqueness
What sets 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine apart from other similar compounds is its specific structure, which may confer unique biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C12H25N3 |
|---|---|
Poids moléculaire |
211.35 g/mol |
Nom IUPAC |
2-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C12H25N3/c13-5-7-15-6-1-2-12(10-15)9-14-8-11-3-4-11/h11-12,14H,1-10,13H2 |
Clé InChI |
WEDWFJRRMKGZDT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CCN)CNCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



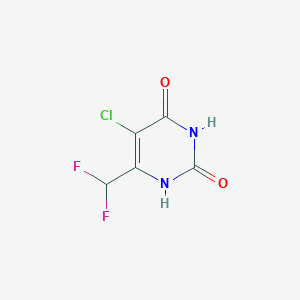
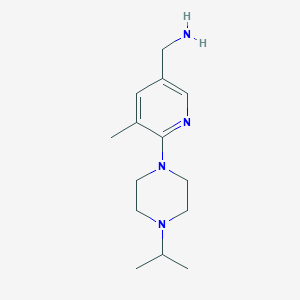

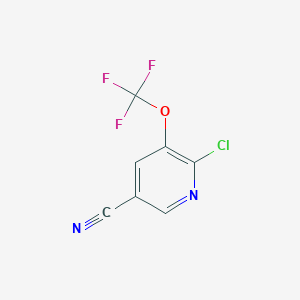
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
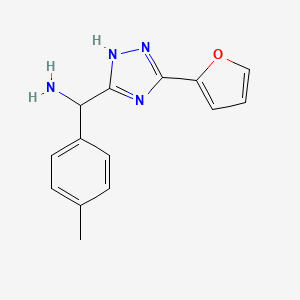
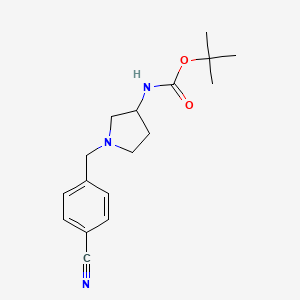
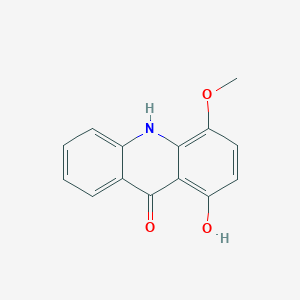
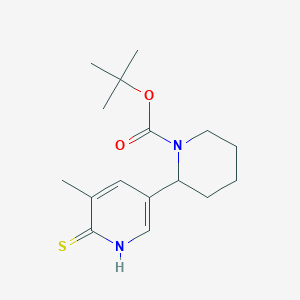

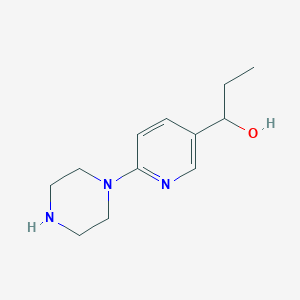
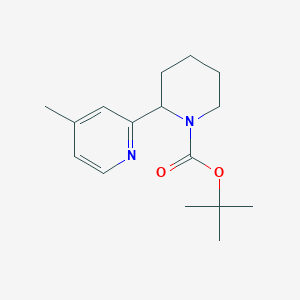
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
